Imidazo[1,2-a]pyrimidine-2-carbonitrile
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Overview
Description
Imidazo[1,2-a]pyrimidine-2-carbonitrile is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine-2-carbonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile and other enolizable C–H activated acidic compounds in the presence of sodium carbonate . This one-pot, multicomponent reaction is carried out at room temperature and provides moderate to good yields.
Industrial Production Methods: Industrial production methods for this compound often utilize similar multicomponent reactions due to their efficiency and cost-effectiveness. The use of environmentally benign solvents and catalyst-free conditions is preferred to ensure operational simplicity and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in disease pathways. The nitrile group plays a crucial role in binding to the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but lacks the pyrimidine ring.
Pyrido[1,2-a]pyrimidine: Contains a pyridine ring instead of an imidazole ring.
Imidazo[1,2-a]pyrazine: Features a pyrazine ring in place of the pyrimidine ring.
Uniqueness: Imidazo[1,2-a]pyrimidine-2-carbonitrile is unique due to its specific combination of imidazole and pyrimidine rings, along with the presence of a nitrile group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIKPLQVVCDTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631070 |
Source
|
Record name | Imidazo[1,2-a]pyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864439-33-8 |
Source
|
Record name | Imidazo[1,2-a]pyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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